3-Bromo-5-methylthiophene-2-carbonitrile
Overview
Description
3-Bromo-5-methylthiophene-2-carbonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom at the third position, a methyl group at the fifth position, and a nitrile group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Target of Action
Thiophene derivatives, which include 3-bromo-5-methylthiophene-2-carbonitrile, are known to have a variety of biological effects .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, a palladium catalyst facilitates the coupling of two chemically differentiated fragments .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-carbonitrile typically involves the bromination of 5-methylthiophene-2-carbonitrile. This can be achieved using brominating agents such as N-bromosuccinimide in the presence of a catalyst like benzoyl peroxide . The reaction conditions generally include:
- Solvent: Chloroform or carbon tetrachloride
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to ensure complete bromination
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted thiophenes with various functional groups
- Coupled products with extended conjugation
- Oxidized or reduced thiophene derivatives
Scientific Research Applications
3-Bromo-5-methylthiophene-2-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
- 2-Bromo-3-methylthiophene
- 5-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-2-methylthiophene
Comparison: 3-Bromo-5-methylthiophene-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the thiophene ring. This combination enhances its reactivity and potential for diverse chemical transformations compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
3-bromo-5-methylthiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRKQFJBPVWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739804 | |
Record name | 3-Bromo-5-methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651034-29-6 | |
Record name | 3-Bromo-5-methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methylthiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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